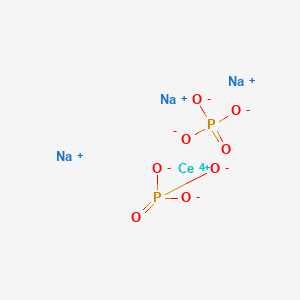

Cerium trisodium bis(phosphate)

Description

Properties

CAS No. |

67190-18-5 |

|---|---|

Molecular Formula |

CeNa3O8P2+ |

Molecular Weight |

399.03 g/mol |

IUPAC Name |

trisodium;cerium(4+);diphosphate |

InChI |

InChI=1S/Ce.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+4;3*+1;;/p-6 |

InChI Key |

RVCSPSWFLAAUTH-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Ce+4] |

Origin of Product |

United States |

Crystallographic Characterization and Structural Elucidation of Cerium Trisodium Bis Phosphate

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the determination of the three-dimensional atomic structure of crystalline materials. Both single-crystal and powder XRD methods have been pivotal in characterizing cerium trisodium (B8492382) bis(phosphate).

Single-crystal X-ray diffraction provides the most precise information about the crystal structure of a material, including unit cell dimensions, space group symmetry, and atomic positions. The crystal structure of cerium trisodium bis(phosphate) was first described by Karpov and colleagues in 1980. youtube.com Their work established that Na₃Ce(PO₄)₂ crystallizes in an orthorhombic system.

The key crystallographic data obtained from single-crystal XRD studies are summarized in the table below. The structure belongs to the space group Pca2₁ (a non-standard setting of Pca2₁), and the unit cell contains eight formula units (Z = 8). youtube.comias.ac.in This arrangement indicates a complex and ordered structure. Unfortunately, detailed atomic coordinates and bond lengths from the original study were not accessible in the surveyed literature.

| Parameter | Value |

|---|---|

| Chemical Formula | Na₃Ce(PO₄)₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Formula Units per Unit Cell (Z) | 8 |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to refine crystal structure information from a polycrystalline sample. sci-hub.st The PXRD pattern of a material is a fingerprint, with peak positions and intensities being characteristic of its crystal structure. For complex structures or multiphase samples, Rietveld refinement is a powerful method used to analyze the entire diffraction pattern. youtube.comresearchgate.net This computational technique refines a theoretical structural model by minimizing the difference between the calculated and observed powder diffraction profiles.

While PXRD has been used to characterize hydrothermally synthesized β-Na₃Ce(PO₄)₂, detailed Rietveld refinement data specifically for cerium trisodium bis(phosphate) were not available in the surveyed literature. researchgate.net Such an analysis would provide precise lattice parameters, confirm phase purity, and could potentially yield atomic coordinates if a suitable starting model is available. For illustrative purposes, a typical output from a Rietveld refinement includes parameters such as lattice constants and reliability factors (R-factors) like Rwp and χ², which indicate the quality of the fit.

| Parameter | Description | Example Value |

|---|---|---|

| Lattice Parameter (a) | Unit cell dimension along the a-axis | - |

| Lattice Parameter (b) | Unit cell dimension along the b-axis | - |

| Lattice Parameter (c) | Unit cell dimension along the c-axis | - |

| Rwp (%) | Weighted profile R-factor | - |

| χ² (Chi-squared) | Goodness of fit indicator | - |

Note: Specific Rietveld refinement data for Na₃Ce(PO₄)₂ were not found in the surveyed literature.

Spectroscopic Probes of Local Structure and Bonding

While diffraction techniques provide long-range structural order, spectroscopic methods are invaluable for probing the local environment of atoms and the nature of chemical bonds. For cerium trisodium bis(phosphate), vibrational spectroscopy has been particularly informative.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the compound. In the case of Na₃Ce(PO₄)₂, the FTIR spectrum is dominated by the vibrational modes of the phosphate (B84403) (PO₄³⁻) tetrahedra. ias.ac.insci-hub.st

The crystal structure of Na₃Ce(PO₄)₂ with the site symmetry C₁ for the phosphate ion results in the removal of the degeneracy of the vibrational modes of the tetrahedral PO₄³⁻ ion. ias.ac.in This leads to a larger number of observed bands in the spectrum than would be expected for a more symmetric environment. The analysis of the FTIR spectrum reveals distinct bands corresponding to the symmetric and antisymmetric stretching and bending vibrations of the P-O bonds within the phosphate groups.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1100-950 | ν₃ (Antisymmetric stretching) of PO₄³⁻ |

| ~940 | ν₁ (Symmetric stretching) of PO₄³⁻ |

| ~600-550 | ν₄ (Antisymmetric bending) of PO₄³⁻ |

| ~450 | ν₂ (Symmetric bending) of PO₄³⁻ |

Note: The exact peak positions can vary slightly depending on the specific sample and measurement conditions.

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information on the vibrational, rotational, and other low-frequency modes in a system. For Na₃Ce(PO₄)₂, Raman spectroscopy confirms the structural information obtained from FTIR and provides additional details about the phosphate group vibrations. ias.ac.incopernicus.org

Similar to the FTIR spectrum, the Raman spectrum of Na₃Ce(PO₄)₂ shows a number of bands corresponding to the internal modes of the PO₄³⁻ ions. ias.ac.in The splitting of these bands is consistent with the low site symmetry of the phosphate groups in the crystal lattice. The combination of FTIR and Raman data provides a comprehensive picture of the vibrational properties of the compound.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1100-950 | ν₃ (Antisymmetric stretching) of PO₄³⁻ |

| ~940 | ν₁ (Symmetric stretching) of PO₄³⁻ |

| ~600-550 | ν₄ (Antisymmetric bending) of PO₄³⁻ |

| ~450 | ν₂ (Symmetric bending) of PO₄³⁻ |

Note: The exact peak positions can vary slightly depending on the specific sample and measurement conditions.

Nuclear Magnetic Resonance (NMR) crystallography is a powerful technique that combines experimental NMR spectroscopy with computational methods to provide detailed information about the local structure and dynamics in crystalline solids. ³¹P solid-state NMR, in particular, is highly sensitive to the local environment of phosphorus atoms in phosphates. researchgate.net It can distinguish between crystallographically inequivalent phosphorus sites, provide information on P-O bond distances and angles, and probe the nature of cation-phosphate interactions.

Despite its potential for elucidating the fine structural details of cerium trisodium bis(phosphate), no studies utilizing NMR crystallography for this specific compound were identified in the surveyed literature. Such an investigation could provide valuable insights into the local coordination of the phosphate groups and their relationship with the surrounding sodium and cerium ions.

| Parameter | Description | Example Value |

|---|---|---|

| Isotropic Chemical Shift (δiso) | Indicates the local chemical environment of the phosphorus nucleus. | - |

| Chemical Shift Anisotropy (CSA) | Provides information about the symmetry of the electron density around the nucleus. | - |

| Dipolar Coupling Constants | Relates to the through-space interactions with other nuclei, providing distance information. | - |

Note: No NMR crystallographic data for Na₃Ce(PO₄)₂ were found in the surveyed literature.

Microscopic and Morphological Investigations

The surface topography, elemental composition, and internal nanostructure of cerium trisodium bis(phosphate) and related materials are primarily investigated using advanced microscopy techniques. These methods provide critical insights into the material's physical form, which is intrinsically linked to its properties and potential applications.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology of synthesized powders. Studies on the Na₃RE(PO₄)₂ (where RE = Rare Earth Element) family of compounds, including the cerium variant, show that the synthesis method heavily influences the resulting particle morphology. For instance, powders obtained via precipitation under mild hydrothermal conditions often consist of non-agglomerated, spindle-shaped or flower-like grains with sizes reaching up to 5 microns. researchgate.netresearchgate.net In some preparations of related sodium vanadium fluorophosphates, the particles can form larger secondary agglomerates composed of smaller primary grains. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS), a technique often coupled with SEM, provides elemental analysis of the sample's surface. nanoscience.com An electron beam excites atoms in the sample, causing them to emit characteristic X-rays whose energy levels correspond to specific elements. nanoscience.comoregonstate.edu This allows for the confirmation of the elemental composition and stoichiometry of the synthesized material. For cerium trisodium bis(phosphate), an EDS analysis would confirm the presence of Sodium (Na), Cerium (Ce), Phosphorus (P), and Oxygen (O). mdpi.comresearchgate.net The quantitative analysis can verify the molar ratio of Na:Ce:P, which is expected to be 3:1:2 for the successful synthesis of Na₃Ce(PO₄)₂. researchgate.net

Below is a representative table of elemental data that would be obtained from an EDS analysis of a successfully synthesized Na₃Ce(PO₄)₂ sample.

| Element | Symbol | Theoretical Atomic % | Typical Experimental Atomic % |

|---|---|---|---|

| Sodium | Na | 21.43% | 21.5 ± 0.5% |

| Cerium | Ce | 7.14% | 7.1 ± 0.3% |

| Phosphorus | P | 14.29% | 14.3 ± 0.4% |

| Oxygen | O | 57.14% | 57.1 ± 0.8% |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, enabling the investigation of the nanoscale morphology, crystallinity, and internal structure of materials. eurjchem.com TEM analysis of related nanophosphors like Tb³⁺-doped Na₃Y(PO₄)₂ reveals the fine details of their nanostructure. researchgate.net For cerium phosphate materials, TEM has been used to characterize the morphology and crystallinity of nanoparticles, distinguishing between different phases and identifying amorphous intergranular regions within polycrystalline samples. eurjchem.comosti.gov TEM images of cerium-bearing inclusions in other materials have also been captured, demonstrating the technique's capability to analyze structures smaller than 2 µm. researchgate.net High-resolution TEM (HR-TEM) can further be used to examine the crystalline phase and lattice structure of the nanoparticles. researchgate.net

Theoretical and Computational Structural Analysis

To complement experimental data, theoretical and computational methods are employed to predict and understand the structural, electronic, and dynamic properties of materials at an atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. researchgate.net In the context of materials like cerium trisodium bis(phosphate), DFT calculations can predict crystal structures, formation energies, electronic band structures, and ionic diffusion pathways. researchgate.netrsc.org

While specific DFT studies on Na₃Ce(PO₄)₂ are not widely published, research on analogous NASICON-type (Sodium Super Ionic Conductor) materials provides a clear framework for the expected insights. For example, DFT studies on Na₄Mn₀.₅Fe₀.₅Al(PO₄)₃ have been used to illustrate the crystal structure, identify different Na⁺ ion sites, and calculate the energy barriers for Na⁺ ion diffusion between these sites. researchgate.net Such calculations are crucial for understanding the ionic conductivity of these materials. A similar DFT approach for Na₃Ce(PO₄)₂ would involve modeling its trigonal crystal structure and calculating the migration energy barriers for Na⁺ ions to predict its performance as a solid-state electrolyte. researchgate.netresearchgate.net

The table below, based on data for the analogous Na₄Mn₀.₅Fe₀.₅Al(PO₄)₃ compound, illustrates the type of data DFT can provide on ion migration. researchgate.net

| Diffusion Pathway | Calculated Migration Energy Barrier (eV) |

|---|---|

| Na1 → Na2(Fe) | 0.47 |

| Na1 → Na2(Mn) | 0.54 |

| Na1 → Na3 | 1.02 |

| Na2(Fe) → Na3 | 0.55 |

| Na2(Mn) → Na3 | 0.59 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding dynamic processes such as phase transitions and ion transport at finite temperatures. unl.edu

MD simulations have been successfully applied to study fast ionic conduction in materials like Na₃PO₄. unl.edu In these simulations, empirical or first-principles-based interatomic potentials are used to model the forces between atoms. The system is then allowed to evolve over time, providing insights into atomic trajectories, diffusion coefficients, and the microscopic mechanisms of ionic conductivity. For Na₃PO₄, MD simulations have shown that both tetrahedral and octahedral sodium ions contribute to the high ionic conductivity through a percolation mechanism. unl.edu

Applying MD simulations to Na₃Ce(PO₄)₂ would be instrumental in understanding its behavior as a sodium-ion conductor, particularly at the elevated temperatures where phase transitions are known to occur. researchgate.net The simulations could elucidate the structural changes during these transitions and model the diffusion pathways of sodium ions within the crystal lattice, providing a theoretical basis for its ionic conductivity.

Electronic Structure, Oxidation States, and Redox Phenomena in Cerium Trisodium Bis Phosphate Systems

Cerium Oxidation State Interconversion (Ce(III) ↔ Ce(IV))

The ability of cerium to switch between Ce(III) ([Xe]4f¹) and Ce(IV) ([Xe]4f⁰) oxidation states is a defining characteristic of its chemistry. In the context of cerium trisodium (B8492382) bis(phosphate) and related systems, this interconversion is a dynamic process influenced by the local chemical environment, temperature, and atmospheric conditions. The stability of Ce(IV) is notable, given its unoccupied 4f⁰ electronic configuration lew.ro.

In phosphate (B84403) matrices, cerium can exhibit mixed valency. For instance, a closely related compound, Na₁.₉₇Ce₁.₀₃(PO₄)₂·xH₂O, has been shown to contain both Ce(III) and Ce(IV) cations researchgate.net. The presence of both oxidation states was confirmed through High-Energy Resolution Fluorescence Detected X-ray Absorption Near Edge Structure (HERFD-XANES) and Electron Spin Resonance (ESR) spectroscopy researchgate.net. Iterative transformation factor analysis of the HERFD-XANES data indicated that approximately 10% of the total cerium was in the Ce(III) state researchgate.net.

The electrochemical behavior of the Ce(IV)/Ce(III) couple in phosphoric acid media demonstrates that the redox potential is dependent on the concentration of the acid, which affects the solvation and complexation of the cerium ions matec-conferences.org. This highlights the sensitivity of the cerium oxidation state to its immediate coordination sphere, which in the case of Na₃Ce(PO₄)₂, is defined by the phosphate anions. Thermal treatment can also influence the oxidation state. For example, the decomposition of Na₂Ce(PO₄)₂·xH₂O at high temperatures (650°C) leads to the formation of cerous (Ce(III)) compounds, including Na₃Ce(PO₄)₂ researchgate.net.

| Technique | Ce(III) Percentage | Ce(IV) Percentage | Reference |

|---|---|---|---|

| HERFD-XANES | ~10% | ~90% | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the oxidation states of elements in a material. For cerium compounds, the Ce 3d core level spectrum is complex, with multiple peaks arising from different final-state effects, which can be deconvoluted to identify and quantify Ce(III) and Ce(IV) species nih.gov.

However, the analysis of cerium phosphates using XPS presents challenges. During XPS measurements, the high vacuum and high-energy irradiation can induce the partial reduction of Ce(IV) to Ce(III) researchgate.net. This phenomenon can complicate the accurate determination of the intrinsic Ce(III)/Ce(IV) ratio in the material. In a study on a sodium cerium phosphate hydrate, this potential for in-situ reduction led the researchers to use alternative techniques like HERFD-XANES and ESR to probe the cerium oxidation state researchgate.net.

In more general studies of cerium phosphates, such as CePO₄, XPS has been used in conjunction with theoretical calculations to understand the electronic structure researchgate.netaps.orgosti.gov. For these materials, the choice of a Hubbard-like parameter (U) in density functional theory (DFT) calculations is crucial for accurately modeling the localized Ce 4f states and achieving agreement with experimental XPS data researchgate.netaps.orgosti.gov.

| Oxidation State | Characteristic Ce 3d Peaks (eV) | Reference |

|---|---|---|

| Ce(III) | ~880.8, ~885.6, ~904.6 | nih.gov |

| Ce(IV) | ~882.5, ~889.3, ~898.4, ~901.1, ~907.5, ~917.0 | nih.gov |

Mechanisms of Electron Transfer and Charge Compensation

Electron transfer in cerium-based materials is intrinsically linked to the Ce(III) ↔ Ce(IV) redox couple. The transfer of an electron to a Ce(IV) ion reduces it to Ce(III), and conversely, the removal of an electron from Ce(III) oxidizes it to Ce(IV). This process is fundamental to the material's ability to participate in redox reactions.

In the case of the mixed-valence sodium cerium phosphate Na₁.₉₇Ce₁.₀₃(PO₄)₂·xH₂O, the presence of Ce(III) can be considered in two possible scenarios for charge compensation. One possibility is the substitution of Na⁺ by Ce³⁺ at the sodium sites, which is plausible due to their similar ionic radii researchgate.net. Another is the presence of Ce(III) at the primary cerium sites, which would require another form of charge compensation, potentially through vacancies or other ionic substitutions to maintain charge balance researchgate.net. The proposed chemical formula, Na~₁.₉₇Ce(III)~₀.₀₃Ce(IV)~₀.₉₃Ce(III)~₀.₀₇₂·xH₂O, suggests a combination of these mechanisms may be at play researchgate.net.

Influence of Electronic Structure on Material Functionality

The electronic structure, particularly the presence and energy levels of the Ce 4f electrons, has a profound impact on the functional properties of cerium trisodium bis(phosphate). The ability of cerium to easily donate or accept an electron makes materials containing it promising for catalytic applications.

The electronic properties of cerium phosphates are highly sensitive to the treatment of the localized 4f electrons in theoretical models. For CePO₄, density functional theory calculations show that the electronic structure, including the band gap, is significantly influenced by the Hubbard parameter (U) applied to the Ce 4f states researchgate.netaps.orgosti.gov. An appropriate choice of U, validated by experimental photoemission spectra, is necessary to accurately predict the material's electronic behavior researchgate.netaps.orgosti.gov.

The electrical properties of related sodium rare-earth phosphates, such as NaCeP₂O₇, have been investigated, revealing information about ionic conductivity nih.gov. The presence of mobile sodium ions and the specific arrangement of the phosphate and cerium polyhedra in the crystal structure dictate the pathways for ionic conduction nih.gov. The redox activity of cerium can also contribute to electronic conductivity, making these materials mixed ionic-electronic conductors. This dual conductivity is a key factor in their potential use in applications such as solid-state batteries and sensors.

Chemical Reactivity, Dissolution, and Complexation of Cerium Trisodium Bis Phosphate

Dissolution Mechanisms in Aqueous and Non-Aqueous Media

The dissolution behavior of sodium cerium phosphates is a critical aspect of their application and environmental fate. Studies on related compounds indicate a strong dependence on the surrounding medium's chemical composition, particularly pH and the presence of complexing agents.

pH Dependence of Solubility

The solubility of sodium cerium phosphates is highly dependent on the pH of the aqueous medium. A comprehensive study on crystalline disodium (B8443419) cerium bis(phosphate) (Na₂Ce(PO₄)₂) and nanocrystalline sodium dicerium tris(phosphate) (NaCe₂(PO₄)₃) over a pH range of 1.5 to 10 reveals distinct dissolution profiles for these related compounds. nih.govyoutube.com

For crystalline Na₂Ce(PO₄)₂, the concentration of dissolved cerium varies significantly with pH. In the acidic range (pH 1-6), the cerium concentration in the solution decreases from approximately 5 x 10⁻⁴ M to 1 x 10⁻⁸ M. nih.gov This phase undergoes transformations that are dependent on the pH, including recrystallization near neutral pH and the formation of secondary cerium dioxide (CeO₂) nanoparticles at a pH above 7. nih.govyoutube.com In contrast, the nanostructured NaCe₂(PO₄)₃ demonstrates greater structural and chemical stability, showing no signs of recrystallization or phase transformation under similar conditions. nih.govyoutube.com

The dissolution of cerium(III) phosphate (B84403) in a carbonate-alkaline medium also highlights the influence of pH. Experimental studies indicate that the degree of cerium extraction into the solution is significantly affected by the pH level, among other factors. spmi.ru Generally, for phosphate compounds of this nature, dissolution in acidic media is expected to be more pronounced due to the protonation of the phosphate anions, which shifts the solubility equilibrium towards dissolution. youtube.comyoutube.comyoutube.comyoutube.com

Table 1: pH-Dependent Dissolution of Sodium Cerium Phosphates This table presents data for Na₂Ce(PO₄)₂ as a proxy for Cerium Trisodium (B8492382) Bis(phosphate).

| pH Range | Dissolved Cerium Concentration (M) for Na₂Ce(PO₄)₂ | Observations |

| 1.5 - 6 | Decreases from ~5 x 10⁻⁴ to 1 x 10⁻⁸ | pH-dependent transformation |

| ~7 | - | Recrystallization |

| >7 | - | Formation of secondary CeO₂ nanoparticles |

Data sourced from a comprehensive dissolution study on Na₂Ce(PO₄)₂. nih.gov

Complexation with Anionic Species

The dissolution of cerium phosphates can be significantly enhanced through complexation with various anionic species. In carbonate-alkaline systems, the dissolution of cerium(III) phosphate is attributed to the formation of soluble carbonate complexes. spmi.ru The proposed mechanism involves the conversion of cerium(III) phosphate into cerium(III) carbonate, which then forms a soluble carbonate complex. spmi.ru

Biogenic ligands commonly found in soils, such as oxalate, citrate, and humic acids, have also been shown to facilitate the dissolution of cerium phosphate minerals like rhabdophane (B76276) (CePO₄·H₂O). youtube.comrsc.org The effectiveness of these ligands in releasing cerium into the solution is dependent on both the ligand type and the pH. youtube.com For instance, the chelating agent EDTA is particularly effective at promoting dissolution across a wide pH range (3-8) through the formation of stable aqueous Ce³⁺-EDTA complexes. youtube.comrsc.org

Ion Exchange Properties and Mechanisms

Cerium phosphate compounds are recognized for their ion-exchange capabilities, a property that has been explored for various separation applications. bohrium.commdpi.comosti.gov These materials, classified as synthetic inorganic ion exchangers, exhibit selectivity for certain cations. bohrium.com The ion-exchange mechanism in amorphous or semi-crystalline cerium phosphates appears to occur without significant phase transitions, and the exchangeable hydrogen ions display a range of acidities. bohrium.com

The ion-exchange capacity can be influenced by the synthesis method and the presence of different salts during their preparation. bohrium.comosti.gov For instance, various forms of cerium phosphate compounds synthesized in the presence of salts like NaCl, SrCl₂, LiNO₃, KCl, and ZnCl₂ have shown cation exchange capacities in the range of 4–5.35 meq·g⁻¹. osti.gov The rate of ion exchange has been observed to be independent of the concentration of sodium or potassium ions in some studies, suggesting a particle diffusion-controlled mechanism. osti.gov

It is also noted that amorphous cerium phosphates can be unstable towards hydrolysis, which can affect their ion-exchange properties. bohrium.comosti.gov The ion-exchange behavior is also pH-dependent, with the capacity generally decreasing as the pH value decreases. bohrium.com

Surface Chemistry and Interactions

The surface chemistry of cerium phosphates and related doped ceria materials is dominated by the redox activity of cerium (Ce³⁺/Ce⁴⁺) and the interaction with various chemical species at the solid-liquid interface.

Doping ceria with other elements can significantly alter its surface properties. For example, doping with trivalent lanthanide ions can create oxygen vacancies, which in turn reduce the surrounding Ce⁴⁺ to Ce³⁺. These Ce³⁺ sites are considered active sites on the surface of ceria.

The interaction of phosphate with cerium-based materials is a key area of study. In the context of phosphate removal from wastewater, cerium-doped materials have shown high adsorption capacities. youtube.com The mechanism of phosphate adsorption on these surfaces involves ligand exchange and electrostatic attraction, leading to the formation of Ce-O-P and Fe-O-P complexes on cerium-doped iron-based materials. youtube.com Surface hydroxyl groups also play a crucial role in this process. youtube.com

Catalytic Properties and Reaction Mechanisms of Cerium Trisodium Bis Phosphate

Phosphatase-like Activity and Phosphate (B84403) Ester Hydrolysis

Cerium-containing compounds are effective catalysts for the hydrolysis of phosphate esters, which are notably stable and resistant to cleavage. This activity is of significant interest as it mimics the function of natural phosphatase enzymes, which play crucial roles in biological systems.

The phosphatase-like activity of cerium-based catalysts is often evaluated using model phosphate ester substrates, such as bis(p-nitrophenyl) phosphate (BNPP). Studies on various cerium(III) and cerium(IV) complexes have demonstrated significant catalytic efficacy in the hydrolysis of BNPP. nih.gov For instance, a binary complex of cerium(III) with an aza-crown ether ligand showed high catalytic activity in BNPP hydrolysis at neutral pH. Similarly, cerium-doped carbon dots have been shown to act as a hydrolase mimic, promoting the cleavage of BNPP. rsc.org The hydrolytic cleavage can be monitored spectrophotometrically by measuring the absorbance of the product, p-nitrophenol. These artificial enzyme systems provide valuable insights into the fundamental role of metal ions in promoting hydrolytic reactions. The interaction between the cerium catalyst and the phosphate-bearing molecule is crucial; cerium(III) sites on nanoparticles exhibit a strong binding affinity for phosphate anions. researchgate.net

The kinetics of phosphate ester hydrolysis catalyzed by cerium compounds often follow the Michaelis-Menten model, which is characteristic of natural enzymes. rsc.orgtandfonline.com Kinetic studies allow for the determination of key parameters that describe the efficiency of the catalyst. The reaction rate of BNPP hydrolysis catalyzed by a cerium(III) complex was found to be approximately 10⁷ times faster than its spontaneous hydrolysis rate.

Peroxidase-like Activity and Reactive Oxygen Species (ROS) Generation

In addition to hydrolysis, cerium phosphates can exhibit peroxidase-like activity, catalyzing oxidation reactions in the presence of a peroxide, typically hydrogen peroxide (H₂O₂). This activity is linked to the generation of highly reactive oxygen species (ROS).

Cerium phosphate can activate hydrogen peroxide to form ROS. researchgate.net The mechanism is rooted in the redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states. acs.org In this process, Ce(III) can be oxidized to Ce(IV) by hydrogen peroxide. arxiv.org Conversely, H₂O₂ can also act as a reducing agent, converting Ce(IV) back to Ce(III). arxiv.org This redox cycle facilitates the decomposition of H₂O₂ and the generation of ROS, such as hydroxyl radicals (•OH) and superoxide anions. arxiv.orgnih.gov

Composite nanozymes containing both cerium phosphate (CePO₄) and cerium oxide (CeO₂) phases have shown particularly high peroxidase-like activity. researchgate.netacs.org This enhanced activity is attributed to improved redox switching between the Ce³⁺ sites in the CePO₄ lattice and the Ce⁴⁺ sites in the CeO₂ lattice. acs.org The generated ROS can then oxidize various chromogenic substrates, such as 3,3′,5,5′-tetramethylbenzidine (TMB), which is a common assay for peroxidase activity. acs.orgnih.gov

The efficiency of this catalytic process has been quantified through steady-state kinetic analysis. The data below compares the kinetic parameters for a CePO₄–CeO₂ composite nanozyme with the natural enzyme, horseradish peroxidase (HRP).

| Catalyst | Substrate | Km (mM) | Vmax (10-8 M s-1) |

|---|---|---|---|

| CePO₄–CeO₂ Composite | TMB | 0.236 | 8.78 |

| Horseradish Peroxidase (HRP) | TMB | 0.434 | 10.0 |

Bifunctional Catalysis (Lewis Acid-Base Properties)

Cerium phosphate (CePO₄) has been identified as an effective bifunctional solid catalyst, possessing both Lewis acid and weak base sites that can act in concert. nih.govshokubai.orgresearchgate.net This dual functionality allows for the synergistic activation of different reactants, leading to high catalytic efficiency and selectivity in certain organic transformations. nih.gov

Mechanistic studies have shown that CePO₄ acts as a bifunctional catalyst in the chemoselective acetalization of carbonyl compounds. nih.govresearchgate.netrsc.org The Lewis acid sites, associated with the cerium metal centers, coordinate with and activate the carbonyl compound (the electrophile). nih.gov Simultaneously, the weak base sites on the phosphate structure interact with an alcohol (the nucleophile). nih.gov This cooperative activation facilitates the nucleophilic attack and subsequent reaction steps, resulting in high yields of the desired acetal product under mild conditions. nih.govshokubai.org The presence of both types of sites in close proximity is believed to be key to the high catalytic performance. nih.gov

The properties of these active sites have been characterized using infrared (IR) spectroscopy with probe molecules.

| Site Type | Probe Molecule | Spectroscopic Evidence | Site Quantification |

|---|---|---|---|

| Lewis Acid | Pyridine | IR band at 1445 cm-1 (coordinated pyridine) | 0.096 mmol g-1 |

| Brønsted Acid | Pyridine | No band observed at ca. 1540 cm-1 | Not detected |

| Base | Chloroform (CHCl₃) | Red-shift of C–H stretching mode (3034 to 3008 cm-1) | Qualitatively confirmed |

Photocatalytic Activity and Photochemical Mechanisms

While many metal oxides are known for their strong photocatalytic activity, cerium phosphate (CePO₄) is notable for having a relatively low or reduced photocatalytic activity compared to materials like titanium dioxide (TiO₂) and cerium oxide (CeO₂). researchgate.netmdpi.comresearchgate.net This property is particularly advantageous for applications where photocatalytic degradation is undesirable, such as in UV-filtering components for sunscreens and cosmetics. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for cerium trisodium bis(phosphate), and how do reaction conditions influence product purity?

- Methodological Answer : Cerium trisodium bis(phosphate) can be synthesized via aqueous precipitation by reacting cerium salts (e.g., Ce(NO₃)₃) with sodium phosphate under controlled pH. For example, in nickel-cerium phosphate systems, adjusting the cerium-to-phosphate molar ratio and heating conditions (e.g., 80–100°C) impacts crystallinity and phase composition . Low-heating solid-state reactions (e.g., 60–80°C) are also effective, yielding hydrated forms like (NH₄)₂Ce(PO₄)₂·H₂O, as confirmed by XRD . Key variables include precursor concentration, pH (optimized at 4–6), and aging time (24–48 hours).

Q. How is the structural characterization of cerium trisodium bis(phosphate) typically performed?

- Methodological Answer : X-ray diffraction (XRD) is critical for identifying crystalline phases and lattice parameters, as demonstrated in studies of cerium(IV) bis(phosphate) derivatives . Thermogravimetric analysis (TGA) determines thermal stability and hydration states, revealing decomposition steps between 200–400°C . Fourier-transform infrared spectroscopy (FTIR) confirms phosphate group vibrations (e.g., P–O stretching at 950–1100 cm⁻¹) and Ce–O bonding .

Q. What are the baseline physicochemical properties (e.g., solubility, thermal stability) of cerium trisodium bis(phosphate)?

- Methodological Answer : The compound exhibits limited solubility in water but improved stability in acidic/alkaline media compared to unmodified phosphates. For instance, cerium substitution in nickel phosphate enhances acid resistance, attributed to stronger Ce–O–P bonding . Solubility tests in polar solvents (e.g., ethanol, DMSO) should be conducted under inert atmospheres to prevent oxidation of Ce³⁺ to Ce⁴⁺ .

Advanced Research Questions

Q. How does cerium trisodium bis(phosphate) perform as a cation exchanger, and what mechanisms govern its selectivity?

- Methodological Answer : Sodium bis(2-ethylhexyl) sulfosuccinate–cerium(IV) phosphate (AOT–CeP) hybrids show high selectivity for Cd²⁺, Zn²⁺, and Hg²⁺ ions due to ligand-specific interactions and pore size effects. Batch adsorption studies (pH 5–7, 25–40°C) quantify capacity (e.g., 1.2–1.8 mmol/g), while Langmuir isotherms model monolayer adsorption . Selectivity is influenced by ionic radius and charge density, with Ce³⁺/Ce⁴⁺ redox activity enhancing binding for heavy metals .

Q. What catalytic applications exist for cerium trisodium bis(phosphate), and how is its activity optimized?

- Methodological Answer : In esterification (e.g., benzyl acetate synthesis), cerium trisodium bis(phosphate) acts as a Lewis acid catalyst. Optimization via uniform experimental design reveals optimal conditions: molar ratio (acid:alcohol = 1:2), catalyst loading (5–10 wt%), and reaction time (3–5 hours), achieving >85% conversion . Acidic sites on the phosphate framework facilitate proton transfer, while Ce³⁺/Ce⁴⁺ redox cycles mitigate catalyst deactivation .

Q. How do synthesis discrepancies (e.g., lower cerium content in precipitates) affect material performance, and how can these be resolved?

- Methodological Answer : Cerium incorporation in mixed-metal phosphates often falls below theoretical ratios due to competing hydrolysis of Ce³⁺. Techniques like chelation (e.g., using citrate or EDTA during synthesis) stabilize cerium ions, improving yield . Post-synthetic ion exchange (e.g., with Ce(NO₃)₃ solutions) can enhance cerium content, as validated by ICP-OES .

Q. What strategies improve the stability of cerium trisodium bis(phosphate) under extreme pH or temperature conditions?

- Methodological Answer : Doping with transition metals (e.g., Ni²⁺) strengthens the phosphate matrix, reducing leaching in <1 M HCl/NaOH . Hydrothermal treatment (150–200°C, 12–24 hours) enhances crystallinity and thermal resilience, as shown by TGA data with <5% mass loss up to 300°C .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on cerium trisodium bis(phosphate)’s ion-exchange capacity across studies?

- Methodological Answer : Discrepancies often arise from variations in synthesis (e.g., anion type in precursors) or testing conditions (pH, competing ions). Standardize protocols using reference materials (e.g., NIST-certified ion-exchange resins) and validate via multiple techniques (e.g., batch adsorption coupled with column experiments) . Statistical tools like ANOVA can isolate variables affecting capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.